3-isopropoxy-N-mesitylbenzamide

Description

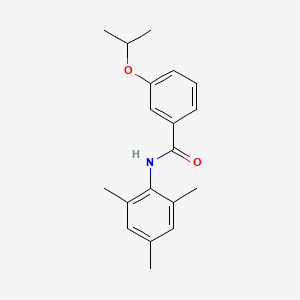

3-Isopropoxy-N-mesitylbenzamide is a benzamide derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the benzene ring and a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties. The mesityl group, being bulky and electron-rich, may hinder rotational freedom and influence solubility, while the isopropoxy group contributes to the compound’s electron-donating character. Such features make it a candidate for applications in metal-catalyzed C–H bond functionalization, where directing groups are critical for regioselectivity .

Properties

IUPAC Name |

3-propan-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-7-16(11-17)19(21)20-18-14(4)9-13(3)10-15(18)5/h6-12H,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMBIZWQVQHOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3-isopropoxy-N-mesitylbenzamide and related benzamides:

Electronic and Steric Effects

Electron-Donating Groups :

- The isopropoxy group in the title compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution. This contrasts with brominated analogs (e.g., 3-bromo-N-isopropylbenzamide), where bromine withdraws electrons, deactivating the ring .

- Methoxy-substituted derivatives (e.g., 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide) exhibit similar electron-donating effects but with reduced steric hindrance compared to isopropoxy .

- In contrast, N-isopropyl-3-methylbenzamide () has a smaller isopropyl group, enabling faster kinetics but less regiocontrol .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-isopropoxy-N-mesitylbenzamide, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with mesitylamine and 3-isopropoxybenzoic acid. Coupling agents such as EDC/HOBt or DCC facilitate amide bond formation under anhydrous conditions (e.g., DMF or THF). Optimization involves adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:acid). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., amide C=O at ~165 ppm, isopropoxy CH3 splitting). 2D experiments (COSY, HSQC) resolve structural ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₃NO₂).

- FTIR : Identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and isopropoxy C-O stretches (~1100 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (monoclinic P21/c system, α = 98.5°) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology : Conduct accelerated stability studies by storing aliquots at -20°C (inert atmosphere) and analyzing purity via HPLC at intervals (0, 1, 3 months). Degradation products (e.g., hydrolyzed amides) are monitored using reverse-phase C18 columns (ACN/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across enzymatic assays?

- Methodology :

- Assay Validation : Compare IC₅₀ values across orthogonal methods (e.g., fluorescence polarization vs. SPR) to rule out technique-specific artifacts.

- Purity Checks : Confirm compound integrity using HPLC and HRMS to exclude batch-to-batch variability .

- Structural Confounders : Assess stereochemical stability (e.g., racemization via chiral HPLC) and tautomeric forms using DFT calculations .

Q. What computational strategies predict the binding mode and affinity of this compound with kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Focus on hydrogen bonds with backbone amides and hydrophobic contacts with mesityl groups .

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and conformational dynamics.

- DFT Calculations : Evaluate electronic effects of substituents (e.g., isopropoxy’s electron-donating capacity) on binding energy .

Q. How can structure-activity relationship (SAR) studies enhance the selectivity of this compound derivatives?

- Methodology :

- Analog Synthesis : Modify the benzamide core (e.g., introduce halogens at the 4-position) and mesityl group (e.g., replace methyl with CF₃).

- In vitro Screening : Test analogs against panels of related targets (e.g., kinase isoforms) to identify selectivity drivers.

- 3D-QSAR Modeling : Apply CoMFA/CoMSIA to correlate substituent steric/electronic features with activity cliffs .

Data Contradiction and Reproducibility

Q. What experimental controls mitigate variability in synthetic yields of this compound?

- Methodology :

- Reagent Quality : Use freshly distilled amines and anhydrous solvents to minimize side reactions (e.g., Schlenk techniques for moisture-sensitive steps) .

- In-line Monitoring : Employ ReactIR to track reaction progress (amide bond formation at ~1650 cm⁻¹).

- Statistical Design : Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature >70°C increases yield by 15%) .

Q. How should researchers address conflicting cytotoxicity data in cell-based assays?

- Methodology :

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Proliferation Assays : Compare MTT, ATP-lite, and live/dead staining to rule out assay-specific false positives.

- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates confounding IC₅₀ values .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.